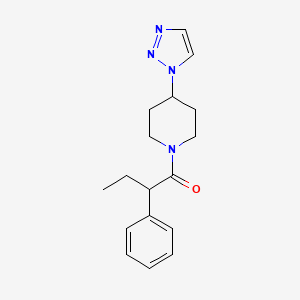

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one

Description

Properties

IUPAC Name |

2-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-16(14-6-4-3-5-7-14)17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJNREXCNDMXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves a multi-step process. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.

Starting Materials: The synthesis begins with the preparation of the alkyne and azide precursors. The alkyne can be synthesized from a suitable terminal alkyne, while the azide is prepared from an appropriate halide.

CuAAC Reaction: The alkyne and azide are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Formation of Triazole: The CuAAC reaction results in the formation of the 1,2,3-triazole ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Biological Studies: It is used in the study of cell cycle regulation and apoptosis mechanisms, providing insights into the molecular pathways involved in cancer progression.

Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Chemical Biology: It is employed as a chemical probe to investigate biological processes and identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways:

Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

Apoptosis Induction: It induces apoptosis through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death.

Cell Cycle Arrest: The compound causes cell cycle arrest at the sub-G1 and G2/M phases, preventing cell proliferation and promoting apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized analogs, as detailed below. Key differences lie in substituent groups, synthetic routes, and hypothesized biological activities.

Key Observations:

Substituent Impact on Reactivity: The triazole group in the target compound offers distinct electronic and steric properties compared to phenyl or thiophenyl groups in analogs. For example, fluorinated analogs (e.g., Compound 16) exhibit enhanced lipophilicity due to perfluoroalkyl chains, whereas the thiophene-containing Compound 27 may favor interactions with sulfur-binding enzymes . Piperidine vs.

Synthetic Efficiency :

- The HOBt/TBTU coupling method, used for Compound 27 (98% yield), is likely applicable to the target compound, though steric hindrance from the triazole group could reduce efficiency .

- Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is a viable alternative for triazole incorporation, as seen in Compound 16 .

Biological Relevance :

- While direct data for the target compound are lacking, analogs like Compound 27 and MK45 have been evaluated for CNS activity, suggesting the triazole variant may interact with dopamine or serotonin receptors .

Research Findings and Limitations

- Pharmacological Gaps : The evidence lacks in vitro or in vivo data for the triazole-containing compound. Comparative studies with fluorinated (Compound 16) or thiophene-based (Compound 27) analogs highlight the need for targeted bioassays .

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 325.41 g/mol. The structure features a triazole ring, which is known for its biological activity, linked to a piperidine moiety and a phenylbutanone structure.

The biological activity of this compound is primarily attributed to the presence of the triazole and piperidine groups. Triazoles are known to interact with various biological targets, including enzymes and receptors. The piperidine ring often enhances lipophilicity, aiding in cellular membrane penetration.

Biological Activities

Research indicates that compounds containing triazole and piperidine structures exhibit a range of biological activities:

- Antimicrobial Activity : Triazoles have demonstrated significant antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Compounds with triazole derivatives have been investigated for their anticancer potential. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) .

- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is crucial for therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have examined the biological activity of compounds similar to this compound:

- Anticancer Activity : A study evaluated a series of triazole-containing compounds against human cancer cell lines. One derivative showed an IC50 value of 6.2 µM against HCT-116 cells, indicating strong anticancer potential .

- Antimicrobial Evaluation : In vitro tests revealed that triazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis with some compounds achieving over 80% inhibition compared to standard antibiotics .

- Inflammation Studies : Research demonstrated that certain triazole derivatives significantly reduced inflammation in animal models, suggesting potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one, and how are intermediates characterized?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by piperidine functionalization. A modified procedure involves reacting a piperidine-azide intermediate with phenylacetylene under reflux in THF:acetone (5:1) with CuI (10 mol%) as a catalyst . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- 1H/13C NMR : To confirm the presence of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and piperidine backbone (δ 2.5–3.5 ppm for N-CH2 groups) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., using SHELXL for refinement) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 352.19) .

Q. How can researchers evaluate the compound's stability under varying experimental conditions?

Stability studies should assess susceptibility to hydrolysis (e.g., in aqueous buffers at pH 2–9) and oxidation (via exposure to H2O2 or O2). Accelerated degradation studies at elevated temperatures (40–60°C) with HPLC monitoring are recommended .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Use purified kinases or receptors (e.g., serotonin receptors) with fluorogenic substrates.

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported bioactivity data?

Molecular docking (e.g., AutoDock Vina) can identify binding poses to targets like 5-HT2A receptors. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties influencing activity. Compare results with experimental IC50 values to validate models .

Q. What strategies address contradictions in crystallographic data refinement?

Use SHELXL for high-resolution refinement, incorporating twin-law analysis for twinned crystals. Validate hydrogen bonding and π-π stacking interactions with WinGX/ORTEP visualization tools .

Q. How can metabolic stability be assessed to guide lead optimization?

- Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH, monitoring degradation via LC-MS.

- CYP450 inhibition studies : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .

Q. What methodologies optimize regioselectivity in triazole ring formation?

Q. How can researchers validate target engagement in complex biological systems?

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole formation | CuI, THF:acetone, reflux | 78 | 96% |

| Piperidine acylation | DCM, DIPEA, rt | 82 | 98% |

Q. Table 2. Stability Profile in Buffers

| pH | Half-life (25°C) | Degradation Products |

|---|---|---|

| 2 | 48 hrs | Hydrolyzed ketone |

| 7.4 | >1 week | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.